1-Anilino-3-(2-propynyloxy)-2-propanol
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Overview
Description
1-Anilino-3-(2-propynyloxy)-2-propanol is an organic compound that features both an aniline group and a propynyloxy group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Anilino-3-(2-propynyloxy)-2-propanol typically involves the following steps:
Starting Materials: Aniline, propargyl alcohol, and epichlorohydrin.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Anilino-3-(2-propynyloxy)-2-propanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
1-Anilino-3-(2-propynyloxy)-2-propanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Anilino-3-(2-propynyloxy)-2-propanol depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-Anilino-2-propanol: Lacks the propynyloxy group, making it less versatile in certain reactions.
3-(2-Propynyloxy)-2-propanol: Lacks the aniline group, reducing its potential for aromatic substitution reactions.
Uniqueness
1-Anilino-3-(2-propynyloxy)-2-propanol is unique due to the presence of both an aniline and a propynyloxy group, which allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds.
Properties
CAS No. |
23452-53-1 |
---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-anilino-3-prop-2-ynoxypropan-2-ol |
InChI |
InChI=1S/C12H15NO2/c1-2-8-15-10-12(14)9-13-11-6-4-3-5-7-11/h1,3-7,12-14H,8-10H2 |
InChI Key |
GMOSHJHOTUTWOV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCC(CNC1=CC=CC=C1)O |
Origin of Product |
United States |
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